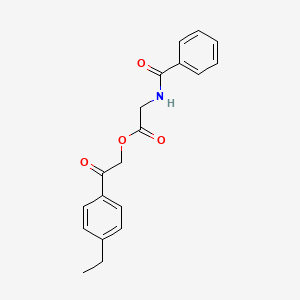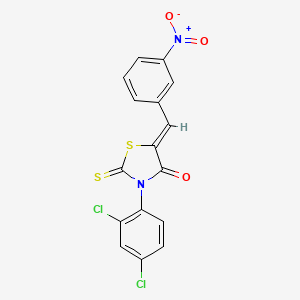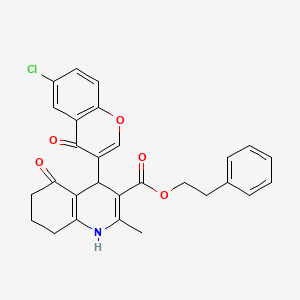![molecular formula C17H27NO B5219069 N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B5219069.png)
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine, also known as Tapentadol, is a synthetic opioid analgesic that is used for the treatment of moderate to severe pain. It was first approved by the US Food and Drug Administration (FDA) in 2008 and has since been used as an alternative to other opioids due to its unique mechanism of action.
Mechanism of Action
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It also inhibits the reuptake of norepinephrine, which is a neurotransmitter that is involved in the regulation of pain perception. This dual mechanism of action makes N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine a unique opioid analgesic.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been found to have similar effects on the body as other opioids, including respiratory depression, sedation, and the potential for addiction and abuse. However, it has also been found to have fewer side effects compared to other opioids, such as constipation and nausea.
Advantages and Limitations for Lab Experiments
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been used in various lab experiments to study its effects on pain perception and to develop new pain medications. Its unique mechanism of action makes it a valuable tool for researchers studying pain pathways in the body. However, its potential for addiction and abuse limits its use in certain types of experiments.
Future Directions
There are several future directions for the research and development of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine. One area of focus is the development of new formulations of the drug that can be used for the treatment of specific types of pain. Another area of focus is the development of new drugs that target the same pain pathways as N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine but with fewer side effects. Additionally, there is ongoing research into the potential use of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine for the treatment of other conditions beyond pain, such as depression and anxiety.
Synthesis Methods
The synthesis of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine involves the reaction between 3,4-dimethoxyphenylacetonitrile and cyclohexanone in the presence of sodium borohydride. This reaction results in the formation of the intermediate, N-(3,4-dimethoxyphenyl)-cyclohexanoneimine, which is then reduced with hydrogen gas in the presence of palladium on carbon to form N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been extensively studied for its analgesic properties and has been found to be effective in the treatment of various types of pain, including neuropathic pain, postoperative pain, and chronic pain. It has also been studied for its potential use in the treatment of other conditions such as restless leg syndrome and fibromyalgia.
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14(18-16-7-5-3-4-6-8-16)13-15-9-11-17(19-2)12-10-15/h9-12,14,16,18H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGBOWFDMJUQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)
methanone](/img/structure/B5219014.png)

![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)

![methyl 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5219048.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5219055.png)
![N-(cyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219056.png)
![ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5219062.png)
![3-benzyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5219074.png)

![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5219089.png)